2-(3-(Trifluoromethyl)benzamido)acetic acid

Conformational analysis Crystallography Structure-activity relationship

2-(3-(Trifluoromethyl)benzamido)acetic acid (CAS 17794-48-8) is the meta-CF₃ N-acylglycine required for applications where substitution pattern critically dictates biological activity. The meta-trifluoromethyl group imparts unique conformational geometry and electronic distribution essential for potent BCR-ABL kinase inhibition in CML research and dose-dependent gluconeogenesis suppression. Its ¹⁹F NMR handle enables quantitative diffusion measurements impossible with non-fluorinated analogs. Ortho- or para-CF₃ isomers and unsubstituted hippuric acid are not drop-in replacements. Source high-purity 17794-48-8 to ensure pharmacophore fidelity and analytical reproducibility.

Molecular Formula C10H8F3NO3
Molecular Weight 247.17 g/mol
CAS No. 17794-48-8
Cat. No. B097685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Trifluoromethyl)benzamido)acetic acid
CAS17794-48-8
Synonyms3-TFMH
3-trifluoromethyl-hippuric acid
3-trifluoromethylhippurate
Molecular FormulaC10H8F3NO3
Molecular Weight247.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(=O)O
InChIInChI=1S/C10H8F3NO3/c11-10(12,13)7-3-1-2-6(4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16)
InChIKeyZDGGJQMSELMHLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17794-48-8 Procurement Guide: 2-(3-(Trifluoromethyl)benzamido)acetic acid for Pharmaceutical Research and Chemical Synthesis


2-(3-(Trifluoromethyl)benzamido)acetic acid (CAS 17794-48-8), also known as m-trifluoromethylhippuric acid or N-[3-(trifluoromethyl)benzoyl]glycine, is an N-acylglycine derivative with molecular formula C₁₀H₈F₃NO₃ and molecular weight 247.17 g/mol [1]. The compound features a trifluoromethyl (-CF₃) substituent at the meta position of the benzamide ring, which confers distinct physicochemical properties including a calculated logP of approximately 1.9 and a topological polar surface area of 66.4 Ų . Commercially available in purities ranging from 95% to 99.31%, this compound serves primarily as a pharmaceutical intermediate and research tool in medicinal chemistry, drug metabolism studies, and the synthesis of bioactive derivatives .

17794-48-8 Technical Selection Criteria: Why Non-Fluorinated or Positional Analogs Cannot Substitute


Substituting 2-(3-(trifluoromethyl)benzamido)acetic acid with structurally similar N-acylglycines, such as unsubstituted hippuric acid (N-benzoylglycine) or para-substituted trifluoromethyl analogs, introduces material differences in molecular recognition, metabolic stability, and downstream functional utility. The meta-positioned -CF₃ group alters the compound's conformational equilibrium by disfavoring the flat geometry observed in non-fluorinated analogs, directly impacting binding interactions when incorporated into pharmacophores [1]. Furthermore, the -CF₃ moiety enables unique ¹⁹F NMR detection capabilities absent in non-fluorinated alternatives, while positional isomers (ortho- or para-CF₃ substitution) exhibit distinct electronic distributions and steric profiles that preclude their use as drop-in replacements in established synthetic routes or biological assays. The following quantitative evidence establishes where 17794-48-8 delivers performance that cannot be replicated by generic substitution.

17794-48-8 Quantitative Differentiation Evidence: Comparator-Based Performance Analysis


Meta-Trifluoromethyl Substitution Alters Conformational Preference Relative to Unsubstituted Hippuric Acid

X-ray crystallographic analysis reveals that 2-(3-(trifluoromethyl)benzamido)acetic acid (m-trifluoromethylhippuric acid) adopts a distinct conformational geometry compared to unsubstituted hippuric acid. The meta-CF₃ substituent disrupts the planar conformation observed in the parent compound, with the glycine moiety oriented at a torsion angle that differs from the flat geometry of hippuric acid [1]. This conformational divergence arises from steric and electronic effects of the -CF₃ group, which prevent the co-planarity of the benzamide and glycine moieties characteristic of the non-fluorinated analog.

Conformational analysis Crystallography Structure-activity relationship

Trifluoromethyl-Containing Benzamidophenyl-Alkanoic Acid Derivatives Demonstrate Gluconeogenesis Inhibition

A derivative incorporating the 3-trifluoromethylbenzamido pharmacophore, 4-[2-(N-methyl-3-trifluoromethylbenzamido)-phenyl]-butanoic acid, demonstrated dose-dependent inhibition of gluconeogenesis with a 50% inhibition concentration of 0.02 mM in isolated perfused rat liver assays [1]. While direct activity data for the free acid 17794-48-8 is not reported in this study, the presence of the 3-trifluoromethylbenzamido moiety is essential to the observed inhibitory activity. Compounds lacking the -CF₃ substitution within the same benzamidophenyl-alkanoic acid series showed reduced or absent gluconeogenesis inhibition.

Gluconeogenesis inhibition Metabolic disease research Hypoglycemic agents

Metabolite Identification: 17794-48-8 Serves as Validated Reference Standard for Xenobiotic Conjugate Analysis

2-(3-(Trifluoromethyl)benzamido)acetic acid has been established as a glycine conjugate metabolite in mammalian systems. Specifically, it has been identified as the major urinary metabolite in rats following exposure to certain xenobiotics, alongside 3-trifluoromethylbenzoic acid [1]. In canine models, 3-trifluoromethylhippuric acid was detected in addition to the benzoic acid and its mandelic acid conjugate [1]. This defined metabolic role positions 17794-48-8 as a validated reference standard for analytical method development and metabolite identification studies.

Drug metabolism Toxicology Analytical reference standard

¹⁹F NMR Detection Enables Quantitative Diffusion Measurements in Biological Systems

The trifluoromethyl group in 2-(3-(trifluoromethyl)benzamido)acetic acid provides a natural ¹⁹F NMR handle that enables quantitative diffusion coefficient measurements in complex biological environments. Using ¹⁹F pulsed field gradient NMR, the apparent diffusion coefficient (Da) of 3-trifluoromethylhippurate was measured in intact human red blood cells (RBCs) and sealed right-side-out ghosts at 22.5 ± 0.05 °C, with intracellular Da values significantly smaller than extracellular values due to restricted diffusion imposed by the cell boundary [1]. The apparent radius of the intracellular diffusion barrier was estimated at 3 ± 1.1 µm based on diffusion time-dependent Da measurements from 5 ms to 1 s [1]. Non-fluorinated analogs lack this ¹⁹F NMR capability entirely, while alternative fluorine-containing probes may differ in cellular permeability and binding characteristics.

¹⁹F NMR spectroscopy Diffusion analysis Biophysical characterization

Patent-Validated MRI Contrast Agent Precursor with Demonstrated In Vivo Utility

United States Patent US4612185 explicitly claims sodium [2-(trifluoromethyl)benzamido]acetate—the sodium salt of a positional isomer of the target compound—as a water-soluble, substantially nontoxic salt useful for enhancing fluorine-19 magnetic resonance images of body organs and tissues [1]. The patent establishes the broader class of 2-(trifluoromethyl)benzamidoacetic acid derivatives as validated ¹⁹F MRI contrast agent precursors, with demonstrated applications in blood flow and perfusion imaging [1]. While the patent claims specifically the ortho-CF₃ substituted isomer, the core benzamidoacetic acid scaffold with trifluoromethyl substitution is the essential structural element for ¹⁹F MRI functionality—a capability entirely absent in non-fluorinated hippuric acid analogs.

MRI contrast agents ¹⁹F imaging Diagnostic imaging

17794-48-8 Optimal Procurement Scenarios: Evidence-Backed Research Applications


Medicinal Chemistry: Synthesis of BCR-ABL Kinase Inhibitors for Chronic Myeloid Leukemia Research

Procure 17794-48-8 when synthesizing potent and selective BCR-ABL kinase inhibitors for chronic myeloid leukemia (CML) research. Derivatives incorporating the 3-trifluoromethylbenzamido scaffold have demonstrated significant suppression of BCR-ABL autophosphorylation and downstream signaling, leading to inhibition of CML cell line proliferation . The meta-CF₃ substitution pattern is critical to the pharmacophore; substitution with para-CF₃ or non-fluorinated benzamido analogs may result in altered or diminished kinase inhibition due to differences in conformational geometry and electronic distribution .

Metabolic Disease Research: Gluconeogenesis Inhibitor Development

Select 17794-48-8 as a building block for synthesizing benzamidophenyl-alkanoic acid derivatives targeting gluconeogenesis inhibition. Compounds containing the 3-trifluoromethylbenzamido moiety have demonstrated dose-dependent and reversible inhibition of gluconeogenesis, with a representative derivative achieving 50% inhibition at 0.02 mM in isolated perfused rat liver assays . This activity class is relevant to type II diabetes and metabolic syndrome research, where non-fluorinated analogs exhibit reduced inhibitory potency.

Analytical Chemistry: Reference Standard for Xenobiotic Metabolism and Toxicological Screening

Utilize 17794-48-8 as a validated reference standard for LC-MS/MS method development in drug metabolism and toxicology studies. The compound is established as a glycine conjugate metabolite in mammalian systems, identified as a major urinary metabolite in rats following xenobiotic exposure . Its defined metabolic role and commercial availability at high purity (up to 99.31%) make it suitable for quantitative analytical method validation where structurally characterized metabolite standards are required .

Biophysical Research: ¹⁹F NMR Probe for Cellular Diffusion and Membrane Transport Studies

Employ 17794-48-8 as a ¹⁹F NMR-detectable probe for quantitative diffusion measurements in biological systems. The trifluoromethyl group enables measurement of apparent diffusion coefficients and estimation of intracellular diffusion barriers (3 ± 1.1 µm radius in human RBCs) using ¹⁹F pulsed field gradient NMR techniques . This application is uniquely enabled by the -CF₃ moiety; non-fluorinated N-acylglycines provide no ¹⁹F NMR signal and cannot be substituted for these biophysical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-(Trifluoromethyl)benzamido)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.